4-Benzylpiperidine hydrochloride
Overview
Description
4-Benzylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is primarily used as a research chemical and has applications in various scientific studies. The compound acts as a monoamine releasing agent, with a significant selectivity for releasing dopamine over serotonin . It is also known for its efficacy as a norepinephrine releaser .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylpiperidine hydrochloride typically involves the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine . This intermediate is then subjected to catalytic hydrogenation to complete the synthesis of 4-Benzylpiperidine . The reaction conditions for the catalytic hydrogenation often involve the use of a rhodium catalyst on alumina .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Benzylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 4-Benzylpiperidine.
Reduction: Secondary amines.
Substitution: Various substituted benzylpiperidine derivatives.
Scientific Research Applications
4-Benzylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
4-Benzylpiperidine hydrochloride acts primarily as a monoamine releasing agent. It selectively releases dopamine and norepinephrine by interacting with their respective transporters . The compound also functions as a monoamine oxidase inhibitor, with a preference for inhibiting monoamine oxidase A . This dual action contributes to its effects on neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
2-Benzylpiperidine: Another piperidine derivative with similar monoamine releasing properties.
Benzylpiperazine: A piperazine derivative that also acts as a stimulant and monoamine releasing agent.
Tetrahydroisoquinoline: A compound with structural similarities and potential pharmacological applications.
Uniqueness
4-Benzylpiperidine hydrochloride is unique due to its high selectivity for releasing dopamine over serotonin and its efficacy as a norepinephrine releaser . This makes it particularly valuable in research focused on neurotransmitter dynamics and potential therapeutic applications.
Properties
IUPAC Name |
4-benzylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;/h1-5,12-13H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXXYBLTGBGXGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177809 | |
Record name | 4-Benzylpiperidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23239-75-0 | |
Record name | Piperidine, 4-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23239-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzylpiperidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzylpiperidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BENZYLPIPERIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV038SK23M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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